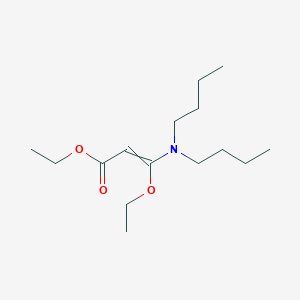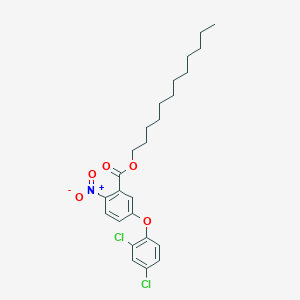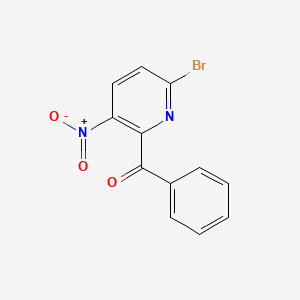![molecular formula C11H14S B14611490 [(3-Methylbut-3-en-2-yl)sulfanyl]benzene CAS No. 58468-95-4](/img/structure/B14611490.png)
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene is a chemical compound with a unique structure that combines a benzene ring with a sulfanyl group attached to a 3-methylbut-3-en-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylbut-3-en-2-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a sulfanyl group and a 3-methylbut-3-en-2-yl substituent. One common method is the nucleophilic substitution reaction where a benzene ring is treated with a suitable sulfanyl reagent under controlled conditions to introduce the sulfanyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the 3-methylbut-3-en-2-yl substituent using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Lewis acids like aluminum chloride, boron trifluoride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(3-Methylbut-3-en-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group and benzene ring. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo various substitution reactions. These interactions can affect biological pathways and molecular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methyl-2-butenyl)-benzene: Similar structure but lacks the sulfanyl group.
(3-Methylbut-2-en-2-yl)benzene: Similar structure but with different substituents on the benzene ring.
Uniqueness
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene is unique due to the presence of both the sulfanyl group and the 3-methylbut-3-en-2-yl substituent, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
58468-95-4 |
|---|---|
Molekularformel |
C11H14S |
Molekulargewicht |
178.30 g/mol |
IUPAC-Name |
3-methylbut-3-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |
InChI-Schlüssel |
RCAPCUORHXVNJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



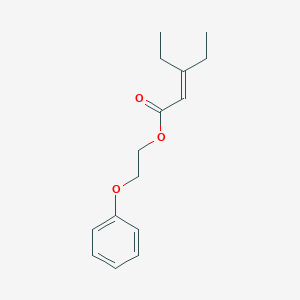
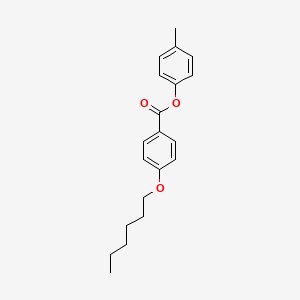
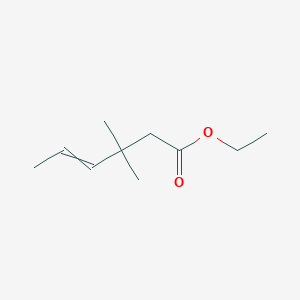

![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
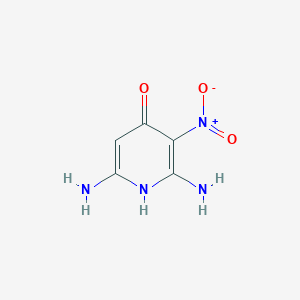
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
